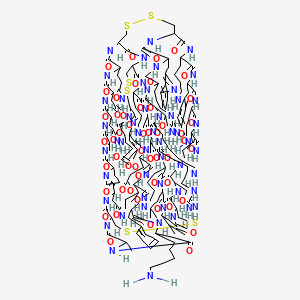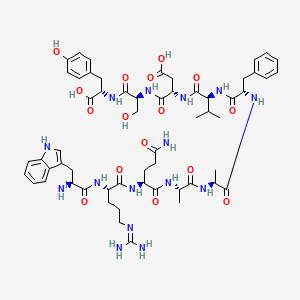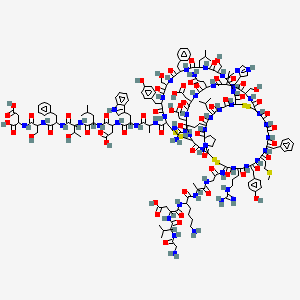
186359-65-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (1-34) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the following steps:
Attachment of the first amino acid: to a resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and purification.
Industrial Production Methods: Industrial production of β-Amyloid (1-34) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: β-Amyloid (1-34) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized peptide derivatives.
Reduction: Reduction reactions can modify specific amino acid residues within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution reactions: Use of specific amino acid derivatives and coupling reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can result in the formation of reduced peptide forms .
Aplicaciones Científicas De Investigación
β-Amyloid (1-34) has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in the formation of amyloid plaques in Alzheimer’s disease.
Medicine: Studied for its potential as a therapeutic target in Alzheimer’s disease research.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting amyloid plaques
Mecanismo De Acción
The mechanism of action of β-Amyloid (1-34) involves its aggregation into amyloid plaques, which are characteristic of Alzheimer’s disease. The peptide interacts with various molecular targets, including cell surface receptors and enzymes, leading to neurotoxicity and cell death. The pathways involved include oxidative stress, inflammation, and disruption of cellular homeostasis .
Comparación Con Compuestos Similares
β-Amyloid (1-40): A longer peptide consisting of 40 amino acids, also associated with Alzheimer’s disease.
β-Amyloid (1-42): A longer peptide consisting of 42 amino acids, known for its higher propensity to form amyloid plaques.
β-Amyloid (16-20): A shorter peptide fragment used in studies of amyloid aggregation
Uniqueness: β-Amyloid (1-34) is unique due to its specific sequence and length, which allows it to be used as a model peptide for studying the aggregation and toxicity of amyloid peptides. Its shorter length compared to β-Amyloid (1-40) and β-Amyloid (1-42) makes it easier to synthesize and study in laboratory settings .
Propiedades
Número CAS |
186359-65-9 |
|---|---|
Fórmula molecular |
C₁₇₀H₂₅₃N₄₇O₅₂ |
Peso molecular |
3787.20 |
Secuencia |
One Letter Code: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)



![[Glu27]-PKC (19-36)](/img/structure/B612418.png)


